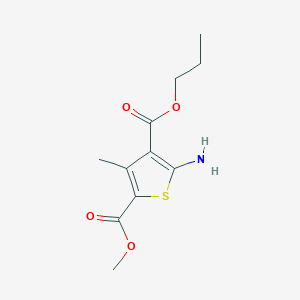

2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate" is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. Thiophene derivatives are of significant interest due to their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of thiophene derivatives can be achieved through various methods. A novel approach for synthesizing fully substituted 2,5-dihydrothiophenes involves a sequential one-pot four-component reaction, which can lead to the formation of 5-amino thiophene-2,4-dicarboxylates upon acidic treatment . Another method includes the Chan-Lam cross-coupling, which has been used to synthesize N-arylated methyl 2-aminothiophene-3-carboxylate, indicating the versatility of thiophene derivatives in cross-coupling reactions . The Gewald reaction is also a notable one-pot synthesis method for 2-aminothiophenes, which utilizes aryl alkyl ketones, ethyl cyanoacetate, and elemental sulfur .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by the presence of a five-membered ring containing sulfur. The substitution pattern on the thiophene ring, such as in "2-Methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate," can significantly influence the electronic properties and reactivity of the molecule. The presence of amino and carboxylate groups can also introduce additional sites for further chemical modifications .

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions. For instance, reactions with acetylenic esters can lead to the formation of dihydrothiepin dicarboxylates, showcasing the reactivity of the amino group in the thiophene ring . The introduction of acetyl groups, as seen in the synthesis of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, can also impart novel fluorescence properties to the molecule . Furthermore, the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives demonstrates the thiophene ring's ability to incorporate a variety of functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For example, nitration reactions can lead to the formation of nitrothiophene derivatives, which have been studied for their NMR properties and potential to form novel ring systems . Additionally, the conversion of methyl 3-hydroxythiophene-2-carboxylate to various ethers and acids through halogenation and alkylation reactions highlights the chemical versatility and reactivity of thiophene carboxylates .

properties

IUPAC Name |

2-O-methyl 4-O-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-4-5-16-10(13)7-6(2)8(11(14)15-3)17-9(7)12/h4-5,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFISJQMZJNEHMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=C(SC(=C1C)C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345863 |

Source

|

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

438532-72-0 |

Source

|

| Record name | 2-methyl 4-propyl 5-amino-3-methylthiophene-2,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B182846.png)

![3-Phenylbenzo[d]isoxazol-6-ol](/img/structure/B182858.png)

![5,6-dimethyl-3-phenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B182859.png)

![4-[[4-[(5-Oxo-2-phenyl-1,3-oxazol-4-ylidene)methyl]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B182864.png)